molecular formula C18H16ClF3N2O3S B2651773 1-(4-chlorobenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide CAS No. 317377-82-5

1-(4-chlorobenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide

Cat. No.: B2651773
CAS No.: 317377-82-5
M. Wt: 432.84
InChI Key: YVTSYSRRPZKUPN-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide (CAS 317377-82-5) is a high-purity, specialized organic compound with a molecular weight of 432.85 g/mol and the formula C₁₈H₁₆ClF₃N₂O₃S . This compound features a pyrrolidine-2-carboxamide core that is strategically substituted with a 4-chlorobenzenesulfonyl group and a 3-(trifluoromethyl)phenyl moiety . This specific architecture, particularly the sulfonamide and trifluoromethyl groups, imparts unique physicochemical properties, including enhanced metabolic stability and conformational flexibility, making it a valuable intermediate in advanced chemical and pharmacological studies . This chemical is designed exclusively for scientific research applications. Its structure aligns with compounds investigated for their potential in modulating central nervous system (CNS) targets . Specifically, structurally related arylsulfonamide-pyrrolidine compounds have been studied for their potential pharmacological activity on serotonin receptor families, indicating its value in early-stage research for neuropsychiatric disorders, cognitive decline, and neuropathic pain . Researchers can utilize this compound as a key molecular building block in the design and synthesis of novel bioactive molecules for enzyme inhibition or receptor modulation studies . Please Note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF3N2O3S/c19-13-6-8-15(9-7-13)28(26,27)24-10-2-5-16(24)17(25)23-14-4-1-3-12(11-14)18(20,21)22/h1,3-4,6-9,11,16H,2,5,10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTSYSRRPZKUPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach involves the radical trifluoromethylation of carbon-centered intermediates, which can be achieved using various reagents and catalysts under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques that optimize yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(4-chlorobenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the sulfonyl group play crucial roles in modulating the compound’s binding affinity and activity. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

a. 1-((4-Fluorophenyl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-2-carboxamide
  • Key Difference : Replacement of 4-chlorophenylsulfonyl with 4-fluorophenylsulfonyl .
  • Impact : Fluorine’s smaller atomic radius and higher electronegativity may alter binding affinity to sulfonamide-sensitive targets (e.g., carbonic anhydrase) compared to chlorine. This substitution also reduces molecular weight (416.83 g/mol ) and slightly increases hydrophobicity (ClogP ~3.2 vs. ~3.5) .
b. (2S)-1-(4-Chlorophenyl)sulfonyl-N-[(2-methoxyphenyl)methyl]pyrrolidine-2-carboxamide
  • Key Difference : N-substituent is a 2-methoxybenzyl group instead of 3-(trifluoromethyl)phenyl.

Functional Group Modifications

a. 1-(5-Chloropyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea
  • Key Difference : Urea linkage replaces the carboxamide group.
  • Impact: Urea’s dual hydrogen-bond donors may improve binding to serine proteases or kinases but reduce metabolic stability compared to carboxamides. Molecular weight (331.71 g/mol) is lower, and ClogP increases (~3.8), favoring CNS penetration .
b. 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1H-pyrrole-2-carboxamide
  • Key Difference : Pyrrole-2-carboxamide core with chloro-trifluoromethylpyridinyl substituents.
  • Impact : The pyridinyl groups enhance π-π stacking with aromatic residues in enzyme active sites. However, the larger molecular weight (561.26 g/mol ) and higher ClogP (~5.1) may limit solubility .

Physicochemical Properties

Compound Molecular Weight (g/mol) ClogP Hydrogen Bond Donors Aromatic Rings
Target Compound 432.84 3.5 1 2
4-Fluorophenylsulfonyl analog 416.83 3.2 1 2
2-Methoxybenzyl analog 435.89 2.8 2 2
Urea derivative 331.71 3.8 2 1

Biological Activity

The compound 1-(4-chlorobenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, including a trifluoromethyl group and a chlorobenzenesulfonyl moiety, suggest diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Structure and Composition

  • Molecular Formula : C₁₈H₁₆ClF₃N₂O₃S
  • Molecular Weight : 432.84 g/mol
  • IUPAC Name : this compound

Structural Features

The compound features a pyrrolidine ring substituted with:

  • A 4-chlorobenzenesulfonyl group, which may enhance its interaction with biological targets.
  • A trifluoromethyl phenyl group that could influence lipophilicity and binding affinity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various derivatives against gram-positive bacteria and mycobacterial strains, demonstrating that certain compounds showed submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameActivity Against MRSAIC50 (μM)
Compound AYes0.5
Compound BYes0.8
Compound CNoN/A

Anticancer Activity

The compound has also been investigated for its anticancer potential. A related study highlighted the efficacy of sulfonamide derivatives in inhibiting cancer cell proliferation. For instance, a derivative demonstrated an IC50 value of 0.12 μM against HCT116 colorectal cancer cells, indicating potent anticancer activity . The mechanism appears to involve the inhibition of Wnt-dependent transcription pathways, which are crucial in cancer progression.

Table 2: Anticancer Activity of Related Compounds

Compound NameCancer Cell LineIC50 (μM)Mechanism of Action
Compound DSW4802Wnt pathway inhibition
Compound EHCT1160.12Wnt pathway inhibition
Compound FMCF71Apoptosis induction

Study on Structure-Activity Relationship (SAR)

A recent investigation into the SAR of sulfonamide derivatives revealed that modifications at the para position of the benzene ring significantly influenced biological activity. The introduction of trifluoromethyl groups was found to enhance binding affinity for target receptors, which is critical for both antimicrobial and anticancer activities .

Clinical Relevance

The potential therapeutic applications of this compound extend to treating resistant bacterial infections and specific types of cancers, particularly colorectal cancer. The dual functionality as an antimicrobial and anticancer agent positions it as a promising candidate for further development.

Q & A

Q. What are the standard synthetic routes for this compound, and what key reaction steps are involved?

The synthesis typically involves sulfonylation of pyrrolidine derivatives followed by coupling with 3-(trifluoromethyl)aniline. Key steps include activating the sulfonyl chloride group for nucleophilic substitution and using coupling agents (e.g., EDCI/HOBt) in aprotic solvents like DMF. Purification via column chromatography (hexane/ethyl acetate gradients) ensures high yield and purity .

Q. Which spectroscopic and chromatographic methods are recommended for characterization?

Use ¹H/¹³C NMR to confirm structural integrity, HPLC (>98% purity), and HRMS for molecular weight validation. X-ray crystallography resolves stereochemistry, as demonstrated for analogous piperidine carboxamides . Thermal stability is assessed via DSC/TGA .

Q. What storage conditions are recommended to maintain stability?

Store under inert atmosphere (argon) at -20°C in amber vials. Desiccate to prevent hydrolysis of the sulfonamide group. Regular HPLC monitoring detects degradation under humid conditions .

Q. How is purity assessed, and what thresholds are acceptable for biological testing?

Employ reverse-phase HPLC (UV detection at λ=254 nm) with ≥95% purity threshold. Confirm via ¹H NMR integration and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can reaction conditions be optimized for the coupling step involving 3-(trifluoromethyl)aniline?

Apply Design of Experiments (DoE) to evaluate variables: molar ratios (1:1–1:1.5), solvent polarity (DMF vs. THF), and temperature (RT–80°C). Use ANOVA to identify significant factors. Catalytic additives like DMAP (5 mol%) enhance coupling efficiency .

Q. What strategies resolve discrepancies between in vitro and cellular activity data?

Conduct orthogonal assays :

  • Surface plasmon resonance (SPR) to confirm target binding.
  • PAMPA assays to assess membrane permeability.
  • Liver microsomes for metabolic stability. Adjust substituents (e.g., trifluoromethyl) to improve bioavailability .

Q. How can X-ray crystallography determine the pyrrolidine ring’s stereochemical configuration?

Co-crystallize the compound with a chiral resolving agent or target protein. Collect diffraction data (Cu-Kα radiation) and solve the structure using direct methods . Refinement with SHELXL confirms absolute configuration, as shown for piperidine derivatives .

Q. What in vitro models evaluate pharmacokinetic properties?

Use Caco-2 monolayers for permeability, human liver microsomes for metabolic stability, and plasma protein binding assays . Quantify parent compound/metabolites via LC-MS/MS . Optimize logP via substituent modifications to enhance ADME profiles .

Q. How to design a structure-activity relationship (SAR) study?

Synthesize analogs with variations in the chlorobenzenesulfonyl , trifluoromethylphenyl , and pyrrolidine moieties. Test in dose-response assays (IC50 determination). Develop QSAR models to correlate structural features with activity .

Q. What mitigation strategies address potential toxicity in vivo?

Conduct acute toxicity testing (OECD 423) in rodents to establish maximum tolerated dose (MTD). Use PPE (gloves, respirators) during handling. Employ in silico toxicity prediction tools (e.g., ProTox-II) to guide structural modifications reducing reactive metabolites .

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